molecular formula C11H16ClN B8436842 N-butyl-3-chloro-4-methylaniline

N-butyl-3-chloro-4-methylaniline

Cat. No. B8436842
M. Wt: 197.70 g/mol
InChI Key: MOSSBYFTNBLNLE-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 137, 3-chloro-p-toluidine (Aldrich, 430 μL, 3.53 mmol) and butyraldehyde (320 μL, 3.13 mmol) were converted to the title compound (600 mg, 79%). 1H NMR (CDCl3) δ 7.06-6.93 (m, 1H), 6.62 (d, J=2.4 Hz, 1H), 6.43 (dd, J=8.1, 2.4 Hz, 1H), 3.56 (br s, 1H), 3.08 (t, J=7.2 Hz, 2H), 2.26 (s, 3H), 1.66-1.50 (m, 2H), 1.49-1.33 (m, 2H), 1.00-0.89 (m, 3H).
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
430 μL
Type
reactant
Reaction Step One
Quantity
320 μL
Type
reactant
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[CH:10](=O)[CH2:11][CH2:12][CH3:13]>>[CH2:10]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([CH3:9])=[C:2]([Cl:1])[CH:3]=1)[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
430 μL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Name
Quantity
320 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=CC(=C(C=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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